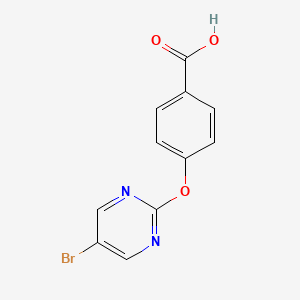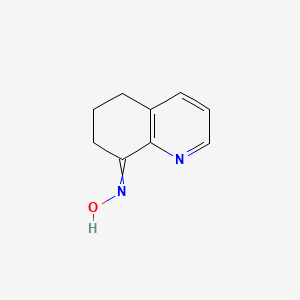
4-(5-Bromopyrimidin-2-yloxy)benzoic acid
Descripción general
Descripción
“4-(5-Bromopyrimidin-2-yloxy)benzoic acid” is a chemical compound with the molecular formula C11H7BrN2O3 . Its average mass is 295.089 Da and its monoisotopic mass is 293.963989 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Research has explored the utility of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid and related compounds in organic synthesis, particularly in coupling reactions and the synthesis of complex molecules. For instance, the Suzuki–Miyaura coupling of 2-bromopyridine derivatives has been demonstrated to yield complex pyridinyl benzyl benzoic acid compounds, showcasing a mechanistic rationale for these reactions (McMillan, McNab, & Reed, 2007). Additionally, the synthesis of deuterated versions of herbicidal compounds, including those related to pyrimidinyl benzoate, highlights the importance of these processes in studying the metabolism and degradation of active herbicidal ingredients (Yang & Lu, 2010).
Liquid Crystal Research
In the realm of liquid crystals, this compound derivatives have been explored for their potential in forming supramolecular liquid crystalline complexes. These complexes exhibit enantiotropic nematic phases over a broad temperature range, which is significant for the development of advanced liquid crystal display technologies (Alaasar & Tschierske, 2019).
Microbial Degradation of Herbicides
The degradation of novel herbicides, such as ZJ0273, by soil bacteria showcases an environmental application of this compound-related compounds. One study identified Amycolatopsis sp. M3-1 as capable of degrading ZJ0273, highlighting the potential for bioremediation strategies to address agricultural chemical residues (Cai et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and damage to organs (lungs) through prolonged or repeated exposure if inhaled . It’s also harmful to aquatic life . It’s advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .
Mecanismo De Acción
Benzoic Acid
Benzoic acid is a fungistatic compound that is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids . This leads to excretion of these amino acids and a decrease in ammonia levels .
Análisis Bioquímico
Biochemical Properties
4-(5-Bromopyrimidin-2-yloxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. In in vivo studies, the long-term effects of this compound on cellular function can vary, depending on factors such as dosage and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For instance, it may inhibit or activate enzymes in the glycolytic pathway, thereby influencing the levels of metabolites such as glucose and pyruvate. These interactions can have significant effects on cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The transport and distribution of this compound are critical factors that determine its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-5-13-11(14-6-8)17-9-3-1-7(2-4-9)10(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVNFFKTAKKZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650595 | |
| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086379-56-7 | |
| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine](/img/structure/B1437699.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1437701.png)


![Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt](/img/structure/B1437707.png)
![N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1437709.png)



![N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B1437717.png)
![6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1437718.png)
![[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B1437719.png)

